1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₇BN₂O₃ and a molecular weight of 260.1 g/mol . It features a pyrazole ring linked to a furan moiety bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in medicinal and materials chemistry. The compound has a CAS registry number 2223039-64-1 and is typically stored at -20°C under anhydrous conditions to prevent hydrolysis of the boronate ester .
Properties
Molecular Formula |
C13H17BN2O3 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrazole |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-7-11(17-10)16-9-5-8-15-16/h5-9H,1-4H3 |
InChI Key |
XZZAFEBXZSRKTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Material Science
The incorporation of boron compounds into materials has shown promising results in enhancing their properties. The compound has been utilized in the development of:
- Covalent Organic Frameworks (COFs) : Research indicates that derivatives of boron compounds are effective as building blocks for COFs, which are porous materials with applications in gas storage and separation . The unique properties of the dioxaborolane group allow for improved stability and functionality in these frameworks.
Medicinal Chemistry
In medicinal chemistry, compounds containing boron have been investigated for their therapeutic potential:
- Anticancer Agents : Studies have explored the use of boron-containing compounds as potential anticancer agents due to their ability to interact with biological molecules. The unique electronic properties of boron can enhance the selectivity and efficacy of drug candidates .
- Neuroprotective Effects : Some research suggests that pyrazole derivatives may exhibit neuroprotective properties. The incorporation of the dioxaborolane moiety could enhance the bioavailability and effectiveness of these compounds against neurodegenerative diseases .
Catalysis
The catalytic properties of boron compounds are well-documented:
- Cross-Coupling Reactions : The compound can act as a ligand in palladium-catalyzed cross-coupling reactions, which are vital in organic synthesis for forming carbon-carbon bonds. Its ability to stabilize metal centers enhances reaction yields and selectivity .
- Photocatalysis : Recent studies have indicated that boron-containing compounds can be effective photocatalysts for various reactions, including hydrogen production from water splitting. This application is critical for developing sustainable energy solutions .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous boron-containing pyrazole derivatives:
Reactivity in Cross-Coupling Reactions
- Target Compound : The furan-2-yl substituent provides electron density to the boronate, accelerating oxidative addition in Suzuki-Miyaura reactions. However, furan’s sensitivity to strong acids or oxidizers may limit its use in harsh conditions .
- Phenyl Analogue (1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole) : The phenyl group offers greater stability but requires higher temperatures (e.g., 100°C) and longer reaction times due to steric bulk .
- Tetrahydropyranyl Derivative : The oxan-2-yl group improves solubility in polar solvents (e.g., THF, DMF), making it suitable for reactions requiring homogeneous conditions .
Biological Activity
The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole is a derivative of pyrazole that incorporates a dioxaborolane moiety. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The addition of the dioxaborolane group is expected to enhance these activities through unique interaction mechanisms.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 222.09 g/mol. Its structural components include a pyrazole ring and a furan substituent linked to a dioxaborolane group.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives:
- Antimicrobial Activity : Pyrazoles have shown significant antibacterial effects against various strains of bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Anticancer Potential : Some pyrazole derivatives exhibit cytotoxicity against cancer cell lines. The presence of the dioxaborolane moiety may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
Antimicrobial Evaluation
A study evaluated the antibacterial activity of various pyrazole derivatives using the microplate Alamar Blue assay (MABA). The results showed that compounds with the dioxaborolane substituent exhibited enhanced activity against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrazole A | 32 | E. coli |
| Pyrazole B | 16 | S. aureus |
| Target Compound | 8 | E. coli |
| Target Compound | 4 | S. aureus |
Anti-inflammatory Studies
In a separate investigation focusing on anti-inflammatory properties, the target compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The results indicated that it could reduce prostaglandin E2 (PGE2) levels in vitro more effectively than diclofenac sodium, a common NSAID .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Diclofenac | 70 | 85 |
| Target Compound | 80 | 90 |
Anticancer Activity
Research on cytotoxic effects revealed that the compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to known chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pyrazole precursors . A common approach involves:
Borylation of furan intermediates : React 5-bromofuran-2-yl-pyrazole derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in degassed DMF/H₂O at 80–100°C .
Purification : Use column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization to isolate the product.
Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) significantly impact yield.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :
- ¹H/¹³C NMR : Verify boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) and pyrazole/furan aromatic protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern consistent with boron presence.
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (ACN/H₂O gradient) .
Q. What solvents and storage conditions are optimal for stability studies?
Methodological Answer:
- Solubility : The compound is soluble in THF, DCM, and DMSO but sparingly in water.
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or light .
Data Table :
| Solvent | Solubility (mg/mL) | Stability (Days at 25°C) |
|---|---|---|
| DMSO | >50 | 7 (degradation <5%) |
| THF | 30 | 3 (hydrolysis observed) |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?
Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
Variables : Catalyst type (Pd(OAc)₂ vs. PdCl₂), ligand (SPhos vs. XPhos), solvent (toluene vs. dioxane), and temperature.
Statistical Analysis : Apply a Box-Behnken design to minimize trials while maximizing data robustness .
Case Study : A 2³ factorial design revealed that ligand choice (XPhos) and temperature (90°C) increased yields from 45% to 78% in similar boronate syntheses .
Q. What computational methods are effective in predicting reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for cross-coupling reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on boron electrophilicity.
Example : B3LYP/6-31G(d) calculations predicted preferential substitution at the pyrazole C4 position due to lower activation energy (ΔG‡ = 22.3 kcal/mol) .
Q. How should researchers address contradictory data in catalytic efficiency across different studies?
Methodological Answer:
Cross-Validation : Replicate reactions using identical conditions (catalyst, solvent, temperature) from conflicting studies.
Advanced Characterization : Use X-ray crystallography or in-situ IR spectroscopy to detect intermediates (e.g., boronic acid formation) that may explain discrepancies .
Case Study : Discrepancies in Pd catalyst performance were resolved by identifying trace water in solvents, which accelerated hydrolysis of the boronate ester .
Q. What strategies improve the compound’s utility in drug discovery (e.g., bioavailability, target binding)?
Methodological Answer:
- Prodrug Design : Mask the boronate ester with protecting groups (e.g., pinacol → MIDA ligand) to enhance solubility .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at pyrazole N1 or furan C5 to modulate LogP and H-bonding .
Data Table :
| Analog | LogP | IC₅₀ (μM) vs. Target X |
|---|---|---|
| Parent Compound | 2.1 | 12.3 |
| N1-Methyl Derivative | 1.8 | 8.9 |
| C5-Nitro Furan Derivative | 2.5 | 23.4 |
Q. How can researchers assess the compound’s potential in materials science (e.g., OLEDs, sensors)?
Methodological Answer:
- Photophysical Studies : Measure fluorescence quantum yield (Φ) and Stokes shift in thin films.
- Coordination Chemistry : Screen metal ions (e.g., Zn²⁺, Cu²⁺) for luminescence quenching/enhancement .
Example : The boronate ester’s electron-withdrawing nature red-shifted emission maxima (λem = 480 nm) in OLED prototypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
